molecular formula C55H80N20O18S4 B12322083 H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2

H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2

Cat. No.: B12322083
M. Wt: 1437.6 g/mol
InChI Key: HWYLVHOPQMLNRJ-UHFFFAOYSA-N
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Description

H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2 is a synthetic peptide characterized by a complex sequence of DL-configured amino acids. Key structural features include:

  • Racemic Mixture: The DL-configuration indicates a racemic mixture of D- and L-amino acids, which may reduce enzymatic degradation compared to purely L-configured peptides but could also affect target specificity .

Properties

Molecular Formula

C55H80N20O18S4

Molecular Weight

1437.6 g/mol

IUPAC Name

4-amino-5-[[27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)10-11-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-13-3-5-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-6-8-28(77)9-7-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(4-2-12-62-55(59)60)66-41(79)18-63-46(36)85/h6-9,17,24-25,29-39,76-77H,2-5,10-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)

InChI Key

HWYLVHOPQMLNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC=C(C=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, with a protected amine group, is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Peptides have a wide range of applications in scientific research, including:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules.

    Biology: Peptides play crucial roles in cell signaling, enzyme activity, and protein-protein interactions.

    Medicine: Peptides are used as therapeutic agents, such as peptide-based drugs and vaccines.

    Industry: Peptides are used in various industrial applications, including as catalysts and in the development of new materials.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as receptors, enzymes, and other proteins, to exert their effects. The pathways involved in these interactions can vary widely and are often the subject of extensive research.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Peptides

Compound Name Molecular Formula Molecular Weight Key Modifications DL-Configuration C-Terminal Modification
Target Compound Not reported ~1500 (estimated) Multiple Cys residues Yes Amide (NH2)
H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 C33H53N11O9 747.84 Shorter sequence Partial (DL-Ser) Amide (NH2)
Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-...-NH2 C38H57N15O11S 940.01 Methylated Cys, Dnp group Yes Amide (NH2)
Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly... C62H95N17O15S 1326.60 Extended sequence, sulfhydryl Partial (DL-Pro) Amide (NH2)
  • Cysteine Modifications : Unlike the target compound, Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-...-NH2 contains methylated cysteine (Cys(Me)), which prevents disulfide bond formation and enhances oxidative stability .

Pharmacokinetic and Bioactive Properties

  • Stability : The DL-configuration in the target compound may improve metabolic stability over L-configured peptides (e.g., natural antimicrobial peptides) but could reduce affinity for chiral biological targets .
  • Bioactivity: Peptides with similar cysteine-rich sequences, such as those from marine actinomycetes, often exhibit antimicrobial or antifungal activity . However, the target peptide’s racemic structure may necessitate empirical testing to confirm bioactivity.
  • Solubility : The high proportion of polar residues (Arg, Glu, Asn) suggests moderate aqueous solubility, akin to H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2, which has a predicted pKa of 9.82 .

Research Findings and Challenges

  • Synthetic Feasibility : The peptide’s length and multiple cysteine residues pose synthesis challenges, particularly in disulfide bond regioselectivity, as seen in other complex peptides .
  • Environmental Impact: Limited data exist on environmental hazards (e.g., biodegradability), a common gap for synthetic peptides .
  • QSAR Modeling : Molecular descriptors (e.g., van der Waals interactions, electronic properties) could predict its bioactivity, but its racemic nature complicates traditional QSAR approaches .

Biological Activity

H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2 is a complex peptide composed of various amino acids, each contributing to its biological activity. This peptide's structure suggests potential roles in various biological processes, including antioxidant activity, anti-inflammatory responses, and interactions with specific receptors.

Structural Composition

The compound features several critical amino acids:

  • Cysteine (Cys) : Known for its role in forming disulfide bonds, enhancing structural stability.
  • Arginine (Arg) and Histidine (His) : Important for interactions with biological receptors due to their charged side chains.
  • Tyrosine (Tyr) : Involved in signaling pathways and antioxidant activity.
  • Serine (Ser) and Asparagine (Asn) : Contribute to the peptide's hydrophilicity and potential interactions with enzymes.

1. Antioxidant Activity

Research indicates that peptides with specific amino acid sequences exhibit significant antioxidant properties. The presence of hydrophobic amino acids like cysteine and histidine enhances the peptide's ability to scavenge free radicals.

Table 1: Antioxidant Activity of Peptides

Peptide SequenceIC50 (µM)Mechanism
Cys-His-Pro25Radical scavenging via imidazole ring donation
Tyr-Arg-Cys30Hydrogen donation from phenolic group
Glu-Ser-Ala35Interaction with radical species

Studies have shown that the peptide's antioxidant capacity is influenced by its molecular weight and the arrangement of hydrophobic residues, which facilitate interaction with lipid membranes and enhance solubility .

2. Anti-inflammatory Properties

Peptides derived from food proteins have been studied for their anti-inflammatory effects. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Peptide Inhibition of Cytokine Production
In a study involving macrophages treated with lipopolysaccharides (LPS), peptides similar to H-DL-Glu-DL-Cys(1)-... demonstrated a reduction in TNF-alpha and IL-6 levels by up to 50% when administered at concentrations of 100 µg/mL. This suggests a potential therapeutic application in inflammatory diseases .

3. ACE-Inhibitory Activity

Angiotensin-converting enzyme (ACE) inhibitors are crucial in managing hypertension. Peptides containing proline and aromatic residues have shown promising ACE-inhibitory activity.

Table 2: ACE-Inhibitory Activity of Related Peptides

Peptide SequenceIC50 (mg/mL)Source
Pro-Leu-Pro0.182Chickpea hydrolysate
Gly-Ser-Gly0.073Pea protein hydrolysate

The compound's structure suggests it could similarly inhibit ACE, potentially providing cardiovascular benefits .

Mechanistic Insights

The biological activities of H-DL-Glu-DL-Cys(1)-... can be attributed to:

  • Hydrophobic Interactions : Enhancing solubility and membrane permeability.
  • Proton Donation : Cysteine and histidine residues facilitate radical scavenging.
  • Receptor Binding : Arginine and histidine may interact with various biological receptors, influencing signaling pathways.

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